molecular formula C16H15FN2O3S B6713912 N-[1-(2-fluorophenyl)cyclopropyl]-4-sulfamoylbenzamide

N-[1-(2-fluorophenyl)cyclopropyl]-4-sulfamoylbenzamide

Cat. No.: B6713912
M. Wt: 334.4 g/mol
InChI Key: NIVBKRKGLFWBIU-UHFFFAOYSA-N
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Description

N-[1-(2-fluorophenyl)cyclopropyl]-4-sulfamoylbenzamide is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a cyclopropyl group attached to a fluorophenyl ring, which is further connected to a sulfamoylbenzamide moiety. The presence of these functional groups imparts distinct chemical and biological properties to the compound, making it a subject of study in medicinal chemistry, pharmacology, and industrial chemistry.

Properties

IUPAC Name

N-[1-(2-fluorophenyl)cyclopropyl]-4-sulfamoylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15FN2O3S/c17-14-4-2-1-3-13(14)16(9-10-16)19-15(20)11-5-7-12(8-6-11)23(18,21)22/h1-8H,9-10H2,(H,19,20)(H2,18,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIVBKRKGLFWBIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C2=CC=CC=C2F)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(2-fluorophenyl)cyclopropyl]-4-sulfamoylbenzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Cyclopropyl Ring: The cyclopropyl ring can be synthesized through a cyclopropanation reaction, where an alkene reacts with a carbene precursor in the presence of a catalyst.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst.

    Attachment of the Sulfamoylbenzamide Moiety: The final step involves the reaction of the intermediate compound with a sulfamoylbenzamide derivative under suitable reaction conditions, such as the presence of a base and an appropriate solvent.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield, purity, and cost-effectiveness. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet the demands of large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-[1-(2-fluorophenyl)cyclopropyl]-4-sulfamoylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced products.

    Substitution: The compound can undergo substitution reactions, where functional groups on the benzamide or sulfamoyl moiety are replaced with other groups using suitable reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halogenated reagents, nucleophiles, and suitable catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

N-[1-(2-fluorophenyl)cyclopropyl]-4-sulfamoylbenzamide has a wide range of scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential therapeutic effects, such as anti-inflammatory, antimicrobial, and anticancer activities.

    Pharmacology: Research focuses on understanding the compound’s pharmacokinetics, pharmacodynamics, and toxicity profiles.

    Industrial Chemistry: The compound is explored for its use in the synthesis of advanced materials, catalysts, and other industrial applications.

    Biological Studies: The compound is used as a tool to study various biological processes and pathways, including enzyme inhibition and receptor binding.

Mechanism of Action

The mechanism of action of N-[1-(2-fluorophenyl)cyclopropyl]-4-sulfamoylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, the compound may interact with cellular receptors, leading to changes in signal transduction pathways and cellular responses.

Comparison with Similar Compounds

N-[1-(2-fluorophenyl)cyclopropyl]-4-sulfamoylbenzamide can be compared with other similar compounds, such as:

    Fluoroquinolones: These compounds also contain a fluorophenyl group and exhibit antimicrobial activity.

    Cyclopropyl-containing Compounds: Compounds with a cyclopropyl group are known for their stability and unique reactivity.

    Sulfamoylbenzamide Derivatives: These compounds share the sulfamoylbenzamide moiety and are studied for their therapeutic potential.

The uniqueness of this compound lies in its combination of functional groups, which imparts distinct chemical and biological properties, making it a valuable compound for various scientific research applications.

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